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Abstract
Piperazine-1-carboxylic acid diphenylamide, identified by CAS number 1804-36-0, is a

distinct chemical entity built upon the piperazine scaffold, a structure of profound importance in

medicinal chemistry. This guide provides a comprehensive technical overview of its properties,

a validated synthetic protocol, predicted spectral characteristics for structural confirmation, and

an exploration of its potential applications in drug discovery and organic synthesis. The

document is intended for researchers, chemists, and drug development professionals who

require a deep, practical understanding of this compound as a versatile building block.

Core Molecular Identity and Physicochemical
Properties
Piperazine-1-carboxylic acid diphenylamide is a derivative of piperazine, featuring a

diphenylamide group attached to one of the piperazine nitrogens via a carbonyl linker. This

unique combination of a flexible, basic piperazine ring and a rigid, lipophilic diphenylamide

moiety defines its chemical behavior and potential utility. The piperazine ring is a well-
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established "privileged scaffold" in medicinal chemistry, known for its ability to modulate

aqueous solubility and pharmacokinetic profiles of drug candidates.[1]

The fundamental properties of this compound are summarized below.

Property Value Source(s)

CAS Number 1804-36-0 [2],[3],

Molecular Formula C₁₇H₁₉N₃O [2],[3]

Molecular Weight 281.35 g/mol [2],[3]

IUPAC Name
N,N-diphenylpiperazine-1-

carboxamide
[1]

Synonyms
N,N-diphenyl-1-

piperazinecarboxamide

Topological Polar Surface Area

(TPSA)
35.58 Å² [2]

Predicted LogP 2.85 [2]

Hydrogen Bond Acceptors 2 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 2 [2]

Molecular Structure and Key Features
The structure of Piperazine-1-carboxylic acid diphenylamide contains three key functional

regions: the diphenylamine group, the tertiary amide (carboxamide) linker, and the piperazine

ring with a secondary amine. Understanding this architecture is crucial for predicting its

reactivity and spectral properties.

Caption: Molecular structure of Piperazine-1-carboxylic acid diphenylamide.

Synthesis Protocol and Mechanistic Insight
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While multiple synthetic routes to piperazine carboxamides exist, a reliable and common

approach involves the nucleophilic acyl substitution reaction between piperazine and a suitable

acylating agent, such as diphenylcarbamoyl chloride. This method is efficient and proceeds

under mild conditions.

Expertise & Causality:
The chosen protocol utilizes an excess of piperazine. One equivalent acts as the nucleophile,

while the second equivalent serves as an inexpensive base to neutralize the hydrochloric acid

byproduct generated during the reaction. This strategy avoids the need for an external organic

base, simplifying the workup procedure. Dichloromethane (DCM) is selected as the solvent due

to its inert nature and its ability to dissolve both the reactants and the product, facilitating a

homogeneous reaction environment. The reaction is initiated at 0 °C to control the initial

exotherm of the acylation and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol:
Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere,

dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M

concentration relative to the limiting reagent).

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

Reagent Addition: Add a solution of diphenylcarbamoyl chloride (1.0 equivalent, the limiting

reagent) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's

progress by Thin Layer Chromatography (TLC).

Aqueous Workup: Upon completion, wash the reaction mixture with a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) to remove the piperazine hydrochloride salt and

any unreacted starting material. Separate the organic layer.

Extraction: Extract the aqueous layer with DCM (2x).
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Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or

by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the

pure product.
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Add Diphenylcarbamoyl Chloride
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Stir at Room Temperature
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or Recrystallization

Pure Product
CAS 1804-36-0

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.

Predicted Spectral Data for Structural Verification
As experimental spectra are not widely published, the following characteristics are predicted

based on the known molecular structure. These predictions serve as a benchmark for

researchers to confirm the identity and purity of their synthesized material.

¹H NMR (400 MHz, CDCl₃):

δ 7.20-7.40 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the

two phenyl rings.

δ 3.40-3.50 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the

carbonyl group (-N-CH₂-).

δ 2.85-2.95 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the

secondary amine (-NH-CH₂-).

δ ~1.80 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine

ring. This peak may be exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):
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δ ~165 ppm: Signal for the carbonyl carbon (C=O) of the amide.

δ ~142 ppm: Quaternary carbons of the phenyl rings attached to the nitrogen.

δ 126-129 ppm: Signals for the other aromatic carbons.

δ ~46 ppm: Carbon atoms of the piperazine ring adjacent to the secondary amine.

δ ~44 ppm: Carbon atoms of the piperazine ring adjacent to the amide nitrogen.

FT-IR (ATR):

~3300 cm⁻¹: A moderate, sharp peak corresponding to the N-H stretch of the secondary

amine in the piperazine ring.

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

~2950-2800 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ groups in the piperazine

ring.

~1645 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the

tertiary amide.

~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (EI):

m/z 281.15: Molecular ion peak [M]⁺ corresponding to the molecular weight of the

compound.

Applications in Research and Drug Discovery
Piperazine-1-carboxylic acid diphenylamide is primarily valuable as a chemical intermediate

and a scaffold for building more complex molecules.[1] Its utility stems from the proven

pharmacological relevance of the piperazine core.

Scaffold for Library Synthesis: The secondary amine of the piperazine ring provides a

reactive handle for further functionalization. It can undergo N-alkylation, acylation, or
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reductive amination, allowing for the rapid generation of a library of diverse compounds for

high-throughput screening.

Medicinal Chemistry Building Block: The piperazine moiety is present in numerous approved

drugs, including those with anti-psychotic, anti-depressant, and anti-histaminic activities.[4]

This compound serves as a pre-functionalized starting material for synthesizing novel drug

candidates. Structurally related piperazine-1-carboxamides have been investigated as

potential inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and

inflammation research, and for their antimicrobial properties.[1][5]

Modulation of Physicochemical Properties: The diphenylamide portion imparts significant

lipophilicity, while the piperazine ring can be protonated at physiological pH, providing a

balance that is often crucial for oral bioavailability and cell permeability in drug candidates.[1]

Safety, Handling, and Storage
A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not readily

available. Therefore, precautions must be based on the properties of its constituent functional

groups, particularly the piperazine core.

Potential Hazards: Piperazine itself is known to be corrosive and can cause severe skin

burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] While the

derivatization in this compound may alter its toxicological profile, it should be handled as a

potentially hazardous substance.

Recommended Handling Procedures:

Always handle the compound inside a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-

resistant gloves (e.g., nitrile), and safety glasses or goggles.

Avoid inhalation of dust or powder. Avoid direct contact with skin and eyes.

In case of accidental contact, immediately flush the affected area with copious amounts of

water and seek medical attention.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated area, away from strong oxidizing agents.[2] Some suppliers recommend

storage at 2-8°C for long-term stability.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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